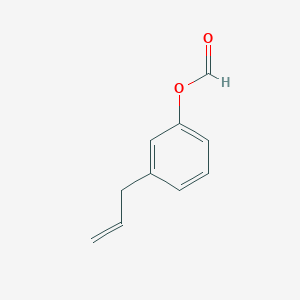
3-Allylphenyl formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Allylphenyl formate is an organic compound with the molecular formula C10H10O2 It is a derivative of phenol, where the hydrogen atom in the hydroxyl group is replaced by an allyl group, and the hydrogen atom in the carboxyl group is replaced by a formate group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Allylphenyl formate can be synthesized through the reaction of allyl alcohol with phenol in the presence of a catalyst. One common method involves the use of zeolites and hydroquinone as catalysts. The reaction is typically carried out at elevated temperatures, around 250-300°C . The reaction proceeds as follows:
C6H5OH+CH2=CHCH2OH→C6H4(CH2=CHCH2)OCHO
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of catalysts such as zeolites and hydroquinone remains common, but the process is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Allylphenyl formate undergoes several types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or a diol.
Reduction: The formate group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
3-Allylphenyl formate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving phenolic compounds.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Allylphenyl formate involves its interaction with various molecular targets. The allyl group can undergo electrophilic addition reactions, while the formate group can participate in nucleophilic substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones .
Comparison with Similar Compounds
Similar Compounds
Allyl phenyl ether: Similar structure but lacks the formate group.
Phenyl formate: Similar structure but lacks the allyl group.
Allyl phenol: Similar structure but lacks the formate group.
Uniqueness
3-Allylphenyl formate is unique due to the presence of both the allyl and formate groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds .
Properties
Molecular Formula |
C10H10O2 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
(3-prop-2-enylphenyl) formate |
InChI |
InChI=1S/C10H10O2/c1-2-4-9-5-3-6-10(7-9)12-8-11/h2-3,5-8H,1,4H2 |
InChI Key |
DKAPEFXAUZYGJH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC(=CC=C1)OC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















